

Topic: Pharmacokinetics and

Pharmacodynamics of AD4 (PROTAC) in vivo

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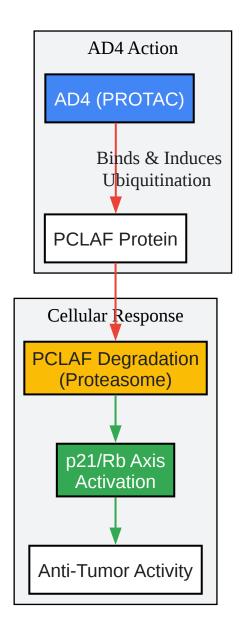
**AD4** is a novel PROTAC that leverages an artemisinin derivative to target the PCNA Clamp Associated Factor (PCLAF) for degradation, leading to anti-tumor activity.[1][2][3] In vivo studies have demonstrated its efficacy in mouse models.[2][3]

### **Pharmacodynamics of AD4**

The primary pharmacodynamic effect of **AD4** is the targeted degradation of the PCLAF protein. [2][3] This degradation initiates a downstream signaling cascade that results in anti-tumor effects.

Mechanism of Action: **AD4** induces the degradation of PCLAF, which in turn activates the p21/Rb signaling axis.[2][3] This activation is a key mechanism for its anti-tumor activity. PCLAF has been identified as a predominant regulator of tumor progression and is often overexpressed in various cancers.[4]





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Caption: AD4 Mechanism of Action Signaling Pathway.

## In Vivo Efficacy and Pharmacokinetics

In vivo studies in Sprague-Dawley rats and mouse xenograft models were conducted to assess the pharmacokinetic profile and anti-tumor efficacy of **AD4**.[2]

Data Presentation: Pharmacokinetic Properties of AD4



The following table summarizes the basic pharmacokinetic parameters of **AD4** in Sprague-Dawley rats following a single intravenous administration.

Parameter	Value	Units
Route of Administration	Intravenous (i.v.)	-
Dose	2	mg/kg
t1/2 (Half-life)	1.83	h
Tmax	0.083	h
Cmax	1269.67	ng/mL
AUC (0-t)	1656.32	h <i>ng/mL</i>
AUC (0-inf)	1673.04	hng/mL
MRT (0-t)	1.58	h
MRT (0-inf)	1.63	h
CL (Clearance)	19.92	mL/min/kg
Vz (Volume of Distribution)	2.79	L/kg
Data sourced from the Supporting Information of Li Y, et al. J Med Chem. 2023.[2]		

Data Presentation: In Vitro Metabolic Stability

The metabolic stability of AD4 was assessed in human and rat liver microsomes.



Species	t1/2 (Half-life)	CL (Intrinsic Clearance)
Human	16.54 min	83.98 mL/min/kg
Rat	10.99 min	126.2 mL/min/kg
Data sourced from the Supporting Information of Li Y, et al. J Med Chem. 2023.[2]		

# **Experimental Protocols**

Pharmacokinetic Study in Sprague-Dawley Rats:

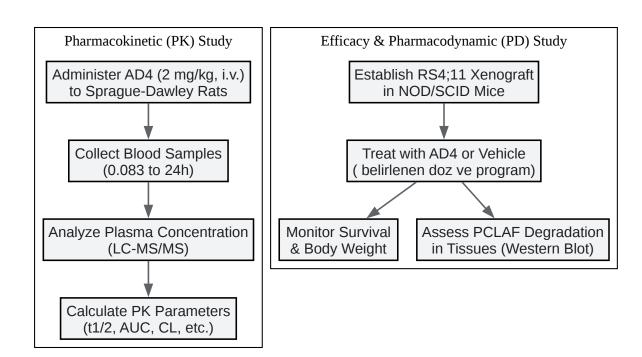
- Animals: Male Sprague-Dawley rats (n=3).
- Formulation: **AD4** was dissolved in a vehicle consisting of 5% DMSO, 25% PEG400, and 70% saline.
- Administration: A single dose of 2 mg/kg was administered via intravenous (i.v.) injection.
- Sampling: Blood samples were collected from the tail vein at specified time points: 0.083, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-administration. Plasma was separated by centrifugation.
- Analysis: Plasma concentrations of AD4 were determined using an appropriate analytical method (details typically involve LC-MS/MS).
- Data Analysis: Pharmacokinetic parameters were calculated from the plasma concentrationtime curve data using non-compartmental analysis.[2]

In Vivo Antitumor Efficacy Study:

- Animal Model: RS4;11-transplanted NOD/SCID mice were used as a xenograft model for hematological malignancy.[2]
- Treatment Groups: Mice were randomized into a vehicle control group and a treatment group.



- Formulation & Administration: The specific formulation for the efficacy study was not detailed in the summary but typically involves a vehicle suitable for the chosen route of administration (e.g., intraperitoneal or oral).
- Dosing Regimen: The dose and schedule were determined based on Maximum Tolerated
   Dose (MTD) tests.[2]
- Efficacy Endpoint: The primary endpoint was the survival of the mice. Body weight was monitored as a measure of toxicity.[2]
- Pharmacodynamic Analysis: Tumor tissues and/or spleen monocytes were collected to assess PCLAF degradation and downstream signaling effects via methods like Western blot and flow cytometry.[2]



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**Caption:** General Workflow for In Vivo PK/PD Evaluation of **AD4**.



### Overview of AD04™ for Alzheimer's Disease

AD04<sup>™</sup> is a therapeutic candidate under development by ADvantage Therapeutics for the treatment of early-stage Alzheimer's disease.[5][6] Publicly available information from press releases and conference presentations indicates that AD04<sup>™</sup> is an immunomodulator administered via subcutaneous injection.[5][6]

Proposed Mechanism of Action: Unlike therapies targeting amyloid-beta or tau, AD04<sup>™</sup> is believed to function by modulating hippocampal lipid metabolism.[5][7] In vivo studies in aged mice have shown that treatment with AD04<sup>™</sup> restores the expression of proteins involved in lipid metabolism, such as Acyl-CoA Synthetase Long Chain Family Member 1 (ACSL1), to levels seen in younger mice.[5][8] This modulation is thought to reduce neuroinflammation and improve phagocytosis, thereby mitigating Alzheimer's pathology.[7][8]

As of late 2023, AD04<sup>™</sup> has entered Phase 2b clinical trials in Europe to evaluate its safety and efficacy.[6] Detailed preclinical pharmacokinetic and pharmacodynamic data from peer-reviewed publications are not available at the time of this writing.

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